4-[(Azepan-1-yl)carbonyl]benzylamine 4-[(Azepan-1-yl)carbonyl]benzylamine
Brand Name: Vulcanchem
CAS No.: 923120-30-3
VCID: VC21093337
InChI: InChI=1S/C14H20N2O/c15-11-12-5-7-13(8-6-12)14(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-11,15H2
SMILES: C1CCCN(CC1)C(=O)C2=CC=C(C=C2)CN
Molecular Formula: C14H20N2O
Molecular Weight: 232.32 g/mol

4-[(Azepan-1-yl)carbonyl]benzylamine

CAS No.: 923120-30-3

Cat. No.: VC21093337

Molecular Formula: C14H20N2O

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

4-[(Azepan-1-yl)carbonyl]benzylamine - 923120-30-3

Specification

CAS No. 923120-30-3
Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
IUPAC Name [4-(aminomethyl)phenyl]-(azepan-1-yl)methanone
Standard InChI InChI=1S/C14H20N2O/c15-11-12-5-7-13(8-6-12)14(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-11,15H2
Standard InChI Key RLJLVHNJZPGEBL-UHFFFAOYSA-N
SMILES C1CCCN(CC1)C(=O)C2=CC=C(C=C2)CN
Canonical SMILES C1CCCN(CC1)C(=O)C2=CC=C(C=C2)CN

Introduction

4-[(Azepan-1-yl)carbonyl]benzylamine is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.32 g/mol . It features an azepan-1-yl group and a carbonyl-benzylamine moiety, which are significant in medicinal chemistry due to their presence in various bioactive molecules. The azepan-1-yl group is found in many pharmaceuticals, while the carbonyl-benzylamine moiety serves as a common linker in drug design.

Biological Activity and Potential Applications

Preliminary studies suggest that compounds with similar structures to 4-[(Azepan-1-yl)carbonyl]benzylamine may exhibit various biological activities, although detailed mechanisms remain to be fully elucidated. The presence of the azepan ring distinguishes this compound from others, potentially imparting unique steric and electronic properties that influence its reactivity and biological interactions.

Compound NameStructural FeaturesUnique Properties
4-(Azetidinocarbonyl)benzylamineContains an azetidine ring instead of azepaneMay exhibit different reactivity profiles
BenzylamideSimple amide structure without cyclic componentLacks complex cyclic interactions
4-(Piperidinocarbonyl)benzylamineContains a piperidine ringPotentially different biological activity
4-(Morpholinocarbonyl)benzylamineContains a morpholine ringUnique solubility characteristics

Research Findings and Future Directions

Interaction studies involving 4-[(Azepan-1-yl)carbonyl]benzylamine focus on its binding affinity to various biological targets, including enzymes and receptors. Techniques such as spectroscopy and chromatography are often employed to understand the pharmacodynamics and pharmacokinetics of the compound. Further research is needed to explore its therapeutic potential and to develop derivatives with enhanced efficacy and reduced side effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator